The 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Pharmacophore: Synthesis, Structural Dynamics, and Therapeutic Applications
The 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Pharmacophore: Synthesis, Structural Dynamics, and Therapeutic Applications
Executive Summary
The 1,4-benzoxazine core is universally recognized as a "privileged scaffold" in medicinal chemistry due to its diverse and highly tunable pharmacological profile[1]. Specifically, 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 58960-01-3) represents a highly optimized derivative. The strategic incorporation of a methoxy group at the C6 position and a methyl group at the C2 position fine-tunes the molecule's electronic distribution and introduces stereochemical complexity. This whitepaper provides an in-depth technical analysis of its structural properties, a causality-driven synthetic workflow, and its mechanistic role in drug development, particularly as a precursor for potassium channel openers and antithrombotic agents[2][3].
Structural & Physicochemical Profiling
The architecture of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine consists of a benzene ring fused to a saturated 1,4-oxazine ring.
-
C6-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring. This enhances the molecule's ability to participate in
- stacking and acts as a crucial hydrogen-bond acceptor in receptor active sites[4]. -
C2-Methyl Group: Introduces a chiral center. The resulting enantiomers (R/S) allow for stereospecific interactions, which are critical for target selectivity, such as binding to the sulfonylurea receptor (SUR) subunits of ATP-sensitive potassium channels[2].
Table 1: Physicochemical Parameters
| Parameter | Value | Pharmacological Implication |
| CAS Registry Number | 58960-01-3 | Unique identifier for compound tracking. |
| Molecular Formula | C10H13NO2 | Determines fundamental atomic composition. |
| Molecular Weight | 179.22 g/mol | Low MW ensures high ligand efficiency (LE). |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Facilitates directed H-bonding with target residues. |
| Hydrogen Bond Acceptors | 3 (O, N, O-CH3) | Enhances aqueous solubility and receptor anchoring. |
| Rotatable Bonds | 1 (Methoxy C-O) | Low conformational entropy penalty upon binding. |
Rational Synthesis Methodology
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines requires precise control over cyclization and reduction to prevent ring-opening or over-oxidation[1]. The optimal route utilizes 4-methoxy-2-aminophenol and 2-bromopropionyl chloride .
Causality of Reagent Selection
-
Bifunctional Electrophile: 2-Bromopropionyl chloride provides two distinct electrophilic sites. The highly reactive acyl chloride selectively reacts with the more nucleophilic amine of the starting material, while the
-bromo carbon serves as the site for subsequent intramolecular O-alkylation. -
Acid Scavenging (
): Potassium carbonate is employed not just to neutralize the HCl byproduct of N-acylation, but to deprotonate the phenolic hydroxyl, increasing its nucleophilicity to drive the intramolecular displacement of the bromide. -
Chemoselective Reduction (
): While Lithium Aluminum Hydride ( ) is a standard reductant, it risks cleaving the oxazine ring. Borane-THF is chosen for its chemoselectivity; it coordinates with the lactam carbonyl to form a stable amine-borane complex, smoothly reducing the amide to a secondary amine without affecting the methoxy ether linkage.
Step-by-step synthetic workflow from 4-methoxy-2-aminophenol to the final benzoxazine.
Pharmacological Relevance & Mechanism of Action
The 1,4-benzoxazine scaffold is highly versatile. Derivatives of this core have been extensively developed as dual-function antithrombotic agents (combining thrombin inhibition and GPIIb/IIIa antagonism)[3] and as potent antioxidant hybrids[4]. Furthermore, the structural geometry mimics the benzopyran skeleton of cromakalim, making it an excellent candidate for potassium channel modulators[2].
Binding Logic
The C2-methyl group projects into a hydrophobic sub-pocket of the receptor, locking the molecule into an active conformation. Simultaneously, the C6-methoxy group engages in dipole-dipole interactions or hydrogen bonding with polar amino acid residues within the binding cleft. This dual anchoring mechanism is responsible for the high affinity observed in benzoxazine-derived therapeutics.
Pharmacological signaling pathway demonstrating target receptor modulation by the benzoxazine core.
Validated Experimental Protocols
The following protocols represent a self-validating system. In-process controls (such as TLC monitoring and gas evolution tracking) ensure high fidelity and reproducibility.
Protocol A: Synthesis of 6-Methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one
-
Preparation: Dissolve 4-methoxy-2-aminophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetone under an inert argon atmosphere.
-
Base Addition: Add anhydrous potassium carbonate (
, 2.5 eq). Stir the suspension at 0°C for 15 minutes. Causality: Pre-cooling prevents exothermic degradation upon the addition of the acid chloride. -
Acylation: Dropwise add 2-bromopropionyl chloride (1.1 eq) over 30 minutes. Maintain the temperature at 0°C.
-
Cyclization: Gradually warm the reaction to room temperature, then heat to reflux (approx. 60-80°C depending on solvent) for 12 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar aminophenol spot indicates complete cyclization.
-
Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. Recrystallize from ethanol to yield the pure lactam intermediate.
Protocol B: Chemoselective Reduction to 3,4-Dihydro-2H-1,4-benzoxazine
-
Preparation: Suspend the lactam intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under argon at 0°C.
-
Reduction: Slowly add a 1.0 M solution of Borane-THF complex (
, 3.0 eq) dropwise. Causality: Excess borane is required to fully reduce the amide and coordinate with the resulting amine. -
Heating: Reflux the mixture for 6-8 hours.
-
Quenching: Cool the reaction to 0°C and carefully add methanol dropwise until effervescence (
gas evolution) ceases. Validation: The cessation of bubbling confirms the complete destruction of unreacted borane. -
Hydrolysis: Add 1M HCl and reflux for 1 hour to break the stable amine-borane complex.
-
Isolation: Basify the aqueous layer with 2M NaOH to pH 10, extract with dichloromethane, dry, and evaporate to afford the final 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine product.
References
-
Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines | ResearchGate | 1
-
3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity as a novel class of antithrombotic compounds with dual function | PubMed | 3
-
Novel potassium channel openers. Part 4: transformation of the 1,4-benzoxazine skeleton into 1,4-benzothiazine, 1,2,3,4-tetrahydroquinoline, 1,2,3,4-tetrahydroquinoxaline, indoline, and 1,5-benzoxazepine | PubMed | 2
-
Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts | MDPI | 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel potassium channel openers. Part 4: transformation of the 1,4-benzoxazine skeleton into 1,4-benzothiazine, 1,2,3,4-tetrahydroquinoline, 1,2,3,4-tetrahydroquinoxaline, indoline, and 1,5-benzoxazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity as a novel class of antithrombotic compounds with dual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
